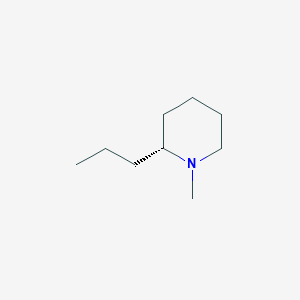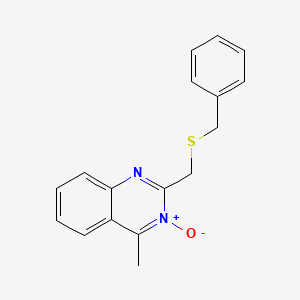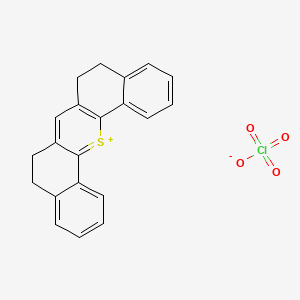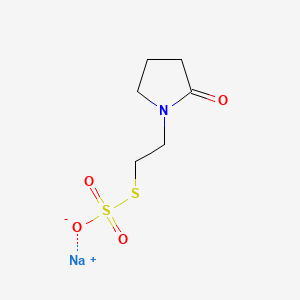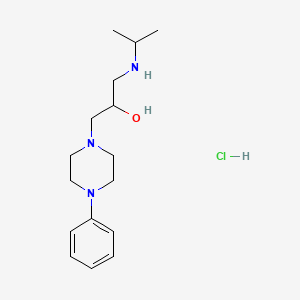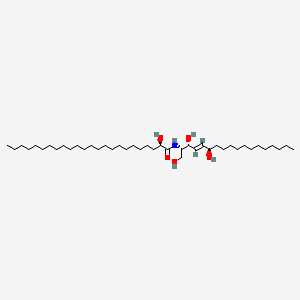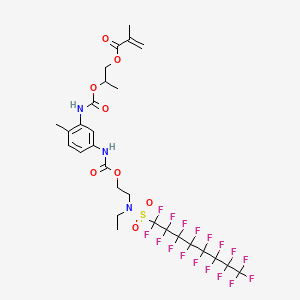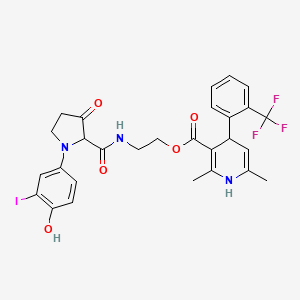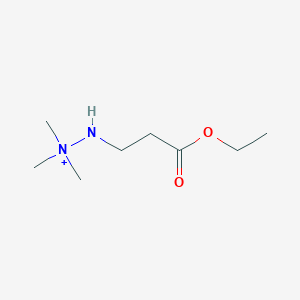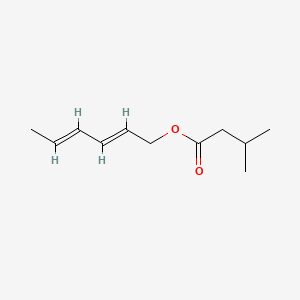
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including trichloroethyl, ethylthio, and oxoazetidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the azetidinone core, followed by the introduction of the trichloroethyl and ethylthio groups. The final step involves the formation of the carbonate ester. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The pathways involved include disruption of cellular processes and induction of oxidative stress, leading to cell death in certain cases.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R)))-1-(2-(((methylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate*
- 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R)))-1-(2-(((phenylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate*
Uniqueness
Compared to similar compounds, 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76431-30-6 |
|---|---|
Fórmula molecular |
C11H14Cl3NO4S3 |
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
1-[(2R)-2-ethylsulfanylcarbothioylsulfanyl-4-oxoazetidin-3-yl]ethyl 2,2,2-trichloroethyl carbonate |
InChI |
InChI=1S/C11H14Cl3NO4S3/c1-3-21-10(20)22-8-6(7(16)15-8)5(2)19-9(17)18-4-11(12,13)14/h5-6,8H,3-4H2,1-2H3,(H,15,16)/t5?,6?,8-/m1/s1 |
Clave InChI |
BYNCJUAQLFUBLA-NPWHJSNTSA-N |
SMILES isomérico |
CCSC(=S)S[C@@H]1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
CCSC(=S)SC1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


